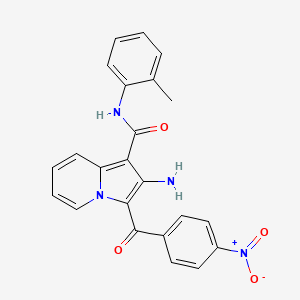

2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Description

2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-nitrobenzoyl group at position 3, an amino group at position 2, and a 2-methylphenyl carboxamide substituent at position 1. Its molecular formula is C23H17N4O4 (or C23H17ClN4O4 if a chloro substituent is present, as in closely related analogs), with a molecular weight of approximately 448.9 g/mol . The compound’s structure is stabilized by resonance effects from the nitro group and hydrogen bonding via the amino and carboxamide moieties.

Properties

IUPAC Name |

2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-6-2-3-7-17(14)25-23(29)19-18-8-4-5-13-26(18)21(20(19)24)22(28)15-9-11-16(12-10-15)27(30)31/h2-13H,24H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBJCRGJAHENHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

Attachment of the Methylphenyl Group: The methylphenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

Addition of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through nitration reactions followed by acylation.

Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using suitable carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Features

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

*Note: The exact molecular formula may vary slightly depending on substituent positions (e.g., chloro variants).

Key Structural and Functional Differences

4-Nitrobenzoyl vs. 4-Methylbenzoyl (Position 3)

- The nitro group also increases molecular polarity, likely improving solubility in polar aprotic solvents.

- 4-Methylbenzoyl Group: Found in the analog 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxamide , the methyl group provides electron-donating effects, reducing electrophilicity. This substitution may favor hydrophobic interactions in biological systems but diminishes polarity compared to the nitro analog.

Carboxamide Substituent Variations (Position 1)

- 2-Methylphenyl vs.

- Thiophene-2-carbonyl vs.

Hybrid Amide Derivatives

The compound N-(3-chlorophenethyl)-4-nitrobenzamide shares the 4-nitrobenzamide motif but lacks the indolizine core. Its simplified structure highlights the role of the indolizine scaffold in conferring conformational rigidity and planar aromaticity, which are critical for interactions with flat binding pockets (e.g., kinase active sites).

Biological Activity

2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its complex structure which includes an amino group, a carboxamide moiety, and a nitrobenzoyl substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an agonist for cannabinoid receptor type 2 (CB2), which plays a significant role in immune modulation and pain perception.

- Molecular Formula : C23H20N4O4

- Molecular Weight : 414.421 g/mol

- Solubility : Limited solubility in water; soluble in organic solvents like ethanol and DMSO.

- Melting Point : 202-204 °C

The primary biological activity of this compound is attributed to its selective agonistic action on CB2 receptors. Activation of these receptors can lead to:

- Inhibition of pro-inflammatory cytokines and chemokines.

- Modulation of pain pathways, potentially reducing nociceptive behaviors in animal models.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines. This suggests its potential utility as an anti-inflammatory agent. The following table summarizes key findings from various studies:

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro assays on immune cells | Inhibition of TNF-alpha and IL-6 production | |

| Animal model studies | Reduction in pain behaviors in models of acute and chronic pain | |

| Cytokine profiling | Significant decrease in IL-1β and IL-10 levels |

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Chronic Pain Management : A study involving rodents indicated that administration of the compound resulted in a notable decrease in pain sensitivity, suggesting its potential as a novel analgesic agent.

- Inflammatory Bowel Disease (IBD) : Preliminary data from animal studies suggest that this compound may ameliorate symptoms associated with IBD by modulating immune responses.

Toxicity and Safety Profile

Limited toxicity data is available; however, initial studies indicate that this compound does not exhibit genotoxic effects in standard assays. Long-term safety assessments are necessary to fully understand its implications for human health.

Future Directions

Research is ongoing to further elucidate the pharmacological profile of this compound. Areas of focus include:

- Detailed mechanistic studies to understand its interaction with CB2 receptors.

- Exploration of its efficacy in various inflammatory conditions beyond IBD.

- Long-term toxicity studies to assess safety for potential therapeutic use.

Q & A

Q. What are the key synthetic routes for preparing 2-amino-N-(2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert conditions (e.g., N₂ atmosphere) .

- Functionalization : The amino group is introduced via nucleophilic substitution, while the carboxamide is added using coupling agents like EDCI or DCC. The 4-nitrobenzoyl group is attached via electrophilic aromatic substitution with nitrobenzoyl chloride .

- Key Variables : Temperature (0–30°C for nitrobenzoylation), solvent (DMF or DCM), and stoichiometric ratios (e.g., 1:1.5 for amine coupling) critically affect yield. Pilot-scale optimization recommends continuous flow reactors for scalability .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral discrepancies addressed?

- Methodological Answer :

- Primary Techniques :

- 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃; monitor aromatic protons (δ 7.2–8.5 ppm) and nitro group-induced deshielding .

- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z ~450–470 for [M+H]⁺) .

- Addressing Discrepancies : Cross-validate using HPLC purity checks (>95%) and elemental analysis (C, H, N within ±0.5% of theoretical) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Screen against kinases or proteases via fluorometric/colorimetric substrates (e.g., ATPase activity) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model cyclization and nitrobenzoylation transition states. Software like Gaussian or ORCA identifies energy barriers .

- Machine Learning (ML) : Train models on existing indolizine reaction datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF) .

- Case Study : ML-guided optimization reduced synthesis steps for analogous indolizines by 30% .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Target Specificity Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects (e.g., kinase inhibition) .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify outliers or assay-specific biases .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Process Intensification :

- Continuous Flow Reactors : Enhance heat/mass transfer for nitrobenzoylation (yield increase from 65% to 85%) .

- Automated Purification : Combine flash chromatography (hexane:EtOAc gradients) with recrystallization (ethanol/water) .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP) to remove excess nitrobenzoyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.